Himeic acid B
Description
Himeic acid B is a secondary metabolite derived from marine fungi of the genus Aspergillus, first identified alongside Himeic acid A and C in a 2004 study . While Himeic acid A gained attention as a ubiquitin-activating enzyme (E1) inhibitor, this compound exhibited negligible bioactivity in initial assays, highlighting the critical role of structural specificity in enzyme inhibition. Its formation is linked to pH-dependent non-enzymatic conversion from Himeic acid A, suggesting it may be a derivative or degradation product under certain conditions .
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-11-(5-carbamoyl-4-oxopyran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C17H23NO5/c18-17(22)14-12-23-13(11-15(14)19)9-7-5-3-1-2-4-6-8-10-16(20)21/h7,9,11-12H,1-6,8,10H2,(H2,18,22)(H,20,21)/b9-7+ |
InChI Key |
CFCNZKAZHHLTLD-VQHVLOKHSA-N |
Isomeric SMILES |
C1=C(OC=C(C1=O)C(=O)N)/C=C/CCCCCCCCC(=O)O |
Canonical SMILES |
C1=C(OC=C(C1=O)C(=O)N)C=CCCCCCCCCC(=O)O |
Synonyms |
himeic acid B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Bioactivity Against Ubiquitin-Activating Enzyme (E1)
| Compound | Inhibition at 50 μM | Inhibition at 100 μM | Reference |
|---|---|---|---|
| Himeic acid A | 65% | Not tested | |
| Himeic acid B | Not tested | <5% | |
| Himeic acid C | Not tested | <5% |
Comparison with Other Marine-Derived Ubiquitin System Inhibitors
Marine organisms produce diverse E1 inhibitors, such as hyrtioreticulins (indole alkaloids from sponges) and polyhydroxy sterols (proteasome inhibitors). Hyrtioreticulin A inhibits E1 at lower concentrations (IC₅₀ ~10 μM) than Himeic acid A, suggesting superior potency . Unlike this compound, these compounds retain activity due to stable structural motifs.
Table 3: Select Marine-Derived Ubiquitin System Inhibitors
Antitumor Potential in Context of Marine-Derived Compounds
Other compounds, like streptochlorin (indole derivatives) and ammosamides (diketopiperazines), exhibit cytotoxicity via DNA intercalation or tubulin disruption, mechanisms distinct from ubiquitin pathway modulation . The inactivity of this compound in E1 inhibition limits its therapeutic relevance compared to these agents.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
